REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]2[C:5]=1[C:6](=O)[N:7]=[CH:8][NH:9]2)[CH3:2].O=P(Cl)(Cl)[Cl:19]>CN(C=O)C>[Cl:19][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:4]=2[O:3][CH2:1][CH3:2])[N:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C2C(N=CNC2=CC(=C1)OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=CC(=C12)OCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |